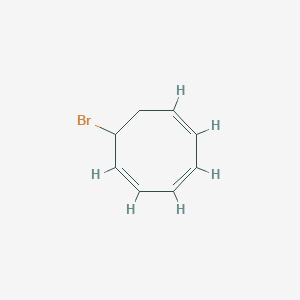

7-Bromo-1,3,5-cyclooctatriene

Description

Contextual Significance of Halogenated Cyclooctatrienes

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are of fundamental importance in organic chemistry. numberanalytics.comnaturvardsverket.se The incorporation of a halogen can alter the physical and chemical properties of a molecule, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com Halogenated hydrocarbons, such as alkyl halides, are formed when a halogen atom replaces a hydrogen atom in a hydrocarbon. libretexts.org This substitution opens up pathways for a variety of chemical transformations. numberanalytics.com

In the context of cyclic olefins, halogenation is a powerful tool for introducing functionality. numberanalytics.com Halogenated cyclooctatrienes, including the bromo derivative, are valuable intermediates in the synthesis of more complex molecules. They can undergo a range of reactions, such as nucleophilic substitution and elimination, to generate diverse products. The presence of the bromine atom in 7-Bromo-1,3,5-cyclooctatriene, for example, makes the 7-position susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its synthesis and its utility as a precursor to other cyclooctane (B165968) derivatives. One significant area of investigation is its reaction with nucleophiles. For instance, its reaction with dimethylamine (B145610) has been studied, which proceeds through a 1,6-addition of bromine to 1,3,5-cyclooctatriene (B161208), followed by nucleophilic substitution. stackexchange.com

Furthermore, the equilibrium between 1,3,5-cyclooctatrienes and their valence isomers, bicyclo[4.2.0]octa-2,4-dienes, is a subject of ongoing computational and experimental study. researchgate.net The position of this equilibrium is highly sensitive to the nature of the substituents on the cyclooctatriene ring. researchgate.net Understanding these substituent effects is crucial for controlling the outcome of reactions involving these compounds.

Historical Development in Cycloolefin Chemistry Relevant to this compound

The chemistry of cycloolefins has a rich history, with key discoveries paving the way for the synthesis and understanding of compounds like this compound. The development of methods for the synthesis of 1,3,5-cyclooctatriene itself has been a significant focus. Early methods involved the partial reduction of cyclooctatetraene (B1213319). orgsyn.orgorgsyn.org

A pivotal advancement was the development of a two-step procedure starting from the commercially available 1,5-cyclooctadiene (B75094). orgsyn.org This process involves the allylic bromination of 1,5-cyclooctadiene with N-bromosuccinimide to produce a mixture of bromocyclooctadienes. orgsyn.orgorgsyn.org Subsequent dehydrobromination of this mixture yields 1,3,5-cyclooctatriene. orgsyn.org This synthetic route provided a more accessible pathway to cyclooctatriene and its derivatives, including the 7-bromo substituted compound. The study of the Diels-Alder reactions of cyclooctatetraene and its derivatives has also contributed to the understanding of the reactivity of these cyclic systems. researchgate.net

The exploration of higher-order cycloaddition reactions, such as the [4+4] photocycloaddition, has further expanded the synthetic utility of cyclic dienes and trienes. rsc.org The foundational work on the stereochemistry of electrocyclic reactions by Woodward and Hoffmann also provided a theoretical framework for understanding the behavior of cyclic polyenes. acs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H9Br nih.gov |

| Molecular Weight | 185.06 g/mol nih.gov |

| CAS Number | 16327-13-2 nih.gov |

| Boiling Point | 217.4ºC at 760mmHg echemi.com |

| Density | 1.359 g/cm³ echemi.com |

| Refractive Index | 1.551 echemi.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

16327-13-2 |

|---|---|

Formule moléculaire |

C8H9Br |

Poids moléculaire |

185.06 g/mol |

Nom IUPAC |

(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |

InChI |

InChI=1S/C8H9Br/c9-8-6-4-2-1-3-5-7-8/h1-6,8H,7H2/b2-1-,5-3-,6-4- |

Clé InChI |

CJZXWYXQEJTDRN-XCADPSHZSA-N |

SMILES |

C1C=CC=CC=CC1Br |

SMILES isomérique |

C1/C=C\C=C/C=C\C1Br |

SMILES canonique |

C1C=CC=CC=CC1Br |

Synonymes |

(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |

Origine du produit |

United States |

Reactivity Profiles and Mechanistic Investigations of 7 Bromo 1,3,5 Cyclooctatriene

Carbon-Bromine Bond Reactivity

The presence of the bromine atom on the cyclooctatriene ring introduces a site for various chemical transformations. The nature of the carbon-bromine bond, its susceptibility to cleavage, and the stability of potential intermediates are key factors governing its reactivity profile.

Nucleophilic Substitution Reactions

7-Bromo-1,3,5-cyclooctatriene readily participates in nucleophilic substitution reactions. ontosight.aivulcanchem.com This reactivity is a consequence of the bromine atom's ability to act as a leaving group, a process influenced by the stability of the carbocation intermediate formed upon its departure. vulcanchem.com

The cleavage of the carbon-bromine bond in this compound is facilitated by the formation of a carbocation intermediate. vulcanchem.com The stability of this resulting carbocation is a critical factor in the facility of nucleophilic substitution reactions. While the cyclooctatrienyl cation does not benefit from the exceptional aromatic stabilization seen in smaller ring systems, its stability is still a key determinant of reactivity.

To understand the reactivity of this compound, it is insightful to compare it with other halogenated cyclic compounds.

7-Bromo-1,3,5-cycloheptatriene: This compound readily ionizes in aqueous solution because the resulting tropylium (B1234903) cation is aromatic and exceptionally stable, containing 6 π-electrons that satisfy Hückel's rule. doubtnut.comdoubtnut.com This high stability drives the easy cleavage of the C-Br bond. doubtnut.com

5-Bromo-1,3-cyclopentadiene: In stark contrast, this compound does not ionize, even in the presence of a silver salt which typically facilitates the formation of carbocations. doubtnut.com The reason for this inertness is that the ionization would produce a cyclopentadienyl (B1206354) cation, which is an anti-aromatic and highly unstable species with 4 π-electrons. doubtnut.comdoubtnut.com

The reactivity of this compound in nucleophilic substitutions lies somewhere between these two extremes. While its carbocation is not as stabilized as the aromatic tropylium cation, it is also not as destabilized as the anti-aromatic cyclopentadienyl cation.

Table 1: Comparative Reactivity of Halogenated Cyclic Systems

| Compound | Carbocation Formed | Aromaticity of Carbocation | Reactivity in Nucleophilic Substitution |

|---|---|---|---|

| This compound | Cyclooctatrienyl cation | Non-aromatic | Moderate |

| 7-Bromo-1,3,5-cycloheptatriene | Tropylium cation | Aromatic (6 π-electrons) | High doubtnut.comdoubtnut.com |

| 5-Bromo-1,3-cyclopentadiene | Cyclopentadienyl cation | Anti-aromatic (4 π-electrons) | Very Low doubtnut.comdoubtnut.com |

Electrophilic Addition Reactions to the Triene System

The conjugated triene system of this compound is susceptible to electrophilic addition.

Conjugated trienes are known to undergo 1,6-addition reactions. stackexchange.com For instance, the bromination of 1,3,5-cyclooctatriene (B161208) can lead to 1,6-addition of bromine across the triene system. stackexchange.com A plausible mechanism involves the initial formation of a bromonium ion, which is then attacked by a bromide ion at the distal position. echemi.com

Pericyclic Transformations and Rearrangements

1,3,5-Cyclooctatriene and its derivatives are known to undergo pericyclic reactions, particularly electrocyclic reactions. 1,3,5-cyclooctatriene exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. orgsyn.orgorgsyn.orgsci-hub.se The position of this equilibrium can be influenced by substituents on the ring. researchgate.net For instance, the thermal rearrangement of cis-divinylcyclobutene can yield 1,3,5-cyclooctatriene through a Cope rearrangement, which is computationally shown to be more favorable than the electrocyclic ring-opening pathway. rsc.org Furthermore, on prolonged heating or at higher temperatures, cyclooctatrienes can undergo an electrocyclic ring opening to form 1,3,5,7-octatetraene. msu.edu

Electrocyclic Reactions of Cyclooctatriene Moieties

This compound, a brominated derivative of 1,3,5-cyclooctatriene, exhibits a rich and varied reactivity profile, particularly in the realm of pericyclic reactions. ontosight.ainih.gov The cyclooctatriene moiety is predisposed to undergo electrocyclic reactions, a class of pericyclic rearrangements where a pi bond is converted into a sigma bond or vice versa. wikipedia.org These reactions can be initiated either thermally or photochemically and can result in either ring-opening or ring-closing. wikipedia.org

In the context of this compound, the presence of the bromine atom can influence the course of these reactions. For instance, the thermal rearrangement of cis-divinylcyclobutene can lead to the formation of 1,3,5-cyclooctatriene through a Cope rearrangement, which competes with an electrocyclic ring opening to octatetraene followed by reclosure. rsc.orgrsc.org The bromine substituent can act as a leaving group in certain electrocyclic reactions, facilitating the rearomatization of the electrocyclized intermediate to form stable cyclooctatetraene (B1213319) (COT) products. researchgate.net This has been observed in the thermal 8π electrocyclic reactions of bromo-substituted acyclic thiazole (B1198619) tetramers, which produce thiazole-fused COTs in high yields at elevated temperatures. researchgate.net

Furthermore, computational studies have shed light on the torquoselectivity of 8π-electrocyclization reactions, which is influenced by the helical topology of the Möbius aromatic transition states. researchgate.net This selectivity determines the stereochemistry of the resulting cyclooctatriene products. researchgate.net In some cases, a tandem process involving halogen-radical ring opening followed by an electrocyclic ring opening can lead to the formation of brominated benzocyclooctatetraenes. nih.govacs.org This process likely involves the formation of a bis-allyl radical, halogenation, and subsequent six-π-electrocyclic ring opening. nih.gov

Sigmatropic Rearrangements (e.g., Cope Rearrangement Analogues)

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a sigma-bonded atom or group across a π-electron system. libretexts.org The Cope rearrangement, a scispace.comscispace.com sigmatropic rearrangement of 1,5-dienes, and its analogues are particularly relevant to the chemistry of cyclooctatriene systems. libretexts.orgstereoelectronics.org

While direct studies on the sigmatropic rearrangements of this compound are not extensively detailed in the provided results, the behavior of related cyclooctatriene systems offers valuable insights. For example, deuterium-labeled 1,3,5-cyclooctatriene undergoes a nih.govresearchgate.net hydrogen shift upon heating, leading to the scrambling of deuterium (B1214612) atoms. libretexts.org This indicates that sigmatropic shifts are facile in the cyclooctatriene framework. libretexts.orgresearchgate.net

In a synthetic context, a tandem Claisen rearrangement (an oxy-Cope variant) followed by a 6π-electrocyclization has been utilized in the synthesis of natural products from cyclooctatetraene oxide. rsc.org This sequence rapidly constructs a bicyclo[4.2.0]octadiene system, highlighting the synthetic utility of combining sigmatropic rearrangements with other pericyclic reactions. rsc.org The thermal rearrangement of cis-divinylcyclobutene to 1,3,5-cyclooctatriene can proceed through a Cope rearrangement via a boat-like transition state. rsc.org

Cationic Rearrangements Involving Brominated Polycycles

The presence of a bromine atom on the cyclooctatriene ring introduces the possibility of cationic rearrangements, particularly when the C-Br bond is cleaved to form a carbocation. The stability of the resulting carbocation is a crucial factor in determining the feasibility of such rearrangements. msu.edu

In a related cycloheptatriene (B165957) system, 7-bromo-1,3,5-cycloheptatriene readily ionizes in aqueous solution because the resulting tropylium cation is aromatic and highly stable, containing 6 π-electrons according to Hückel's rule. doubtnut.comdoubtnut.com This contrasts with 5-bromo-1,3-cyclopentadiene, which does not ionize easily because the resulting cyclopentadienyl cation is anti-aromatic with 4 π-electrons. doubtnut.comdoubtnut.com While this compound itself does not form an aromatic cation upon loss of bromide, the potential for cationic intermediates to undergo rearrangement to more stable structures is a key consideration in its reactivity.

For instance, the solvolysis of neopentyl bromide, a primary alkyl halide, proceeds through a 1,2-methyl shift to form a more stable tertiary carbocation, a classic example of a Wagner-Meerwein rearrangement. msu.edu Similar rearrangements could be envisioned for carbocations derived from this compound, potentially leading to the formation of various bicyclic or rearranged monocyclic products.

Cycloaddition Chemistry

Diels-Alder Reactions and Related Cycloadditions with this compound Derivatives

The conjugated π-system of this compound and its derivatives makes them suitable substrates for cycloaddition reactions, including the well-known Diels-Alder reaction. researchgate.net In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring.

The reactivity of brominated cyclooctatetraenes in Diels-Alder reactions has been demonstrated. For example, the treatment of a brominated benzocyclooctatetraene with a dienophile like tetraphenylcyclopentadienone (B147504) results in a Diels-Alder reaction to afford a π-extended dibenzoCOT derivative. acs.org The cyclooctatriene system itself can participate in various cycloaddition reactions. researchgate.netacs.orgresearchgate.net For instance, the reaction of 7,8-dimethylene-1,3,5-cyclooctatrienes with dienophiles leads to the formation of dicyclooctatetraeno[1,2:4,5]benzene. acs.org

It is important to note that the reaction pathways can be complex. Quantum mechanical calculations have shown that the Diels-Alder reaction of substituted cyclohexadienes with phenylacetylenes can proceed through a stepwise diradical [4+2] cycloaddition followed by a concerted [2+4] cycloelimination. researchgate.net Furthermore, competitive [2+2] cycloadditions can also occur. researchgate.netmdpi.com

Metal-Catalyzed Cycloaddition Reactions (e.g., Cobalt-Catalyzed [6+2] Cycloadditions)

Transition metal catalysis provides a powerful tool for effecting cycloaddition reactions that are often difficult to achieve thermally. pku.edu.cn Cobalt complexes, in particular, have been shown to be excellent catalysts for [6+2] cycloadditions involving cyclooctatriene and cyclooctatetraene systems. scispace.comresearchgate.net

Cobalt(I) catalysts have been successfully employed in the [6+2] cycloaddition of 1,3,5-cyclooctatriene with alkynes. nih.gov This reaction can lead to the formation of bicyclo[4.2.2]deca-2,4,7,9-tetraenes and other bicyclic products, depending on the valence tautomerism of the cyclooctatriene. nih.gov The catalytic system often involves a combination of a cobalt source, such as Co(acac)₂, a phosphine (B1218219) ligand, and a reducing agent like zinc. semanticscholar.orgresearchgate.net These reactions provide access to a variety of substituted bicyclic compounds, which are valuable intermediates in organic synthesis. semanticscholar.orgresearchgate.net

The scope of these cobalt-catalyzed cycloadditions is broad, encompassing reactions with various alkynes, allenes, and dienes. scispace.commagtech.com.cnnih.gov The development of efficient catalytic systems has enabled the synthesis of complex polycyclic structures from simple starting materials like cyclooctatetraene. researchgate.netresearchgate.net

Radical Reactions and Halogen-Radical Ring Opening

Free-radical reactions represent another important facet of the chemistry of this compound. wikipedia.org The bromine atom can participate in or influence radical processes, and the unsaturated nature of the ring provides sites for radical attack. youtube.com

A notable reaction is the halogen-radical ring opening of dihydrobiphenylenes to form brominated benzocyclooctatetraenes. nih.govacs.org This tandem process is initiated by a ruthenium catalyst and involves the formation of a bis-allylic radical at a 1,3-cyclohexadiene (B119728) moiety, followed by halogenation at a bridgehead carbon, and finally an electrocyclic ring opening. nih.govacs.org

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 7-Bromo-1,3,5-cyclooctatriene, offering precise information about the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in a related compound, 1,3,5-cyclooctatriene (B161208), the olefinic protons appear as a multiplet in the range of δ 5.50–6.00 ppm, while the methylene (B1212753) protons are observed as a singlet at δ 2.43 ppm. orgsyn.org The presence of the bromine atom in this compound would be expected to influence the chemical shifts of adjacent and nearby protons due to its electronegativity and anisotropic effects. This results in a downfield shift for protons closer to the bromine-substituted carbon.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In 1,3,5-cyclooctatriene, the carbon signals appear at δ 28.0, 125.9, 126.7, and 135.5 ppm. orgsyn.org For this compound, the carbon atom attached to the bromine (C-Br) would exhibit a chemical shift in the range typically observed for bromoalkanes (approximately 20-40 ppm). The olefinic carbons would resonate in the downfield region (around 100-150 ppm). ucl.ac.ukoregonstate.edu The specific chemical shifts provide a unique fingerprint for the carbon skeleton of the molecule.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1/H6 | Olefinic Region | C1/C6 |

| H2/H5 | Olefinic Region | C2/C5 |

| H3/H4 | Olefinic Region | C3/C4 |

| H7 | Allylic Region | C7 |

| H8 | Allylic Region | C8 |

| Note: This table presents predicted ranges based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary. |

Advanced NMR Techniques (e.g., COSY, HSQC, DOSY) for Structural Assignments

Advanced NMR techniques are crucial for the unambiguous assignment of protons and carbons in the complex structure of this compound.

COSY (Correlation Spectroscopy): This two-dimensional NMR technique identifies proton-proton (¹H-¹H) couplings within the molecule. It would reveal the connectivity between the different olefinic and allylic protons in the cyclooctatriene ring, helping to trace the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹H signals to their corresponding ¹³C signals, confirming the protonated carbons in the structure. researchgate.net

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution. While less common for small molecules like this, it can be used to confirm the presence of a single species and to study intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Fragmentation Pathways and Ion Energetics

The mass spectrum of this compound is characterized by specific fragmentation pathways under electron impact. The initial ionization produces a molecular ion (M⁺˙). A primary and significant fragmentation pathway is the cleavage of the carbon-bromine bond. vulcanchem.com The energy required for the appearance of the resulting fragment ions provides insight into the stability of the ions and the bond dissociation energies. For instance, the appearance energy for the C₈H₉⁺ fragment ion from this compound has been determined to be 9.6 eV. vulcanchem.com

Identification of Characteristic Fragment Ions (e.g., C₈H₉⁺ and Bromine Loss)

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two peaks of almost equal intensity at m/z 184 and 186.

A prominent fragmentation is the loss of the bromine atom to form the C₈H₉⁺ ion at m/z 105. nist.gov This cation can undergo further rearrangements and fragmentation. Another key fragment observed is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is known for its aromatic stability. doubtnut.comdoubtnut.com The formation of this ion suggests a rearrangement of the eight-membered ring to a more stable seven-membered ring structure upon fragmentation.

Table 2: Characteristic Mass Spectrometry Fragments of this compound

| m/z | Ion Formula | Identity/Origin |

| 184/186 | [C₈H₉Br]⁺˙ | Molecular Ion (Isotopic pair) docbrown.info |

| 105 | [C₈H₉]⁺ | Loss of Bromine atom nist.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) doubtnut.comdoubtnut.com |

| Note: The relative intensities of these fragments can vary depending on the ionization method and energy. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that displays these absorptions as distinct bands. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the carbon-carbon double bonds of the triene system, the saturated carbon-hydrogen bonds of the methylene group, and the carbon-bromine bond.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The vibrations associated with the C-H bonds are typically observed in the 2850-3100 cm⁻¹ region. Specifically, the stretching of C-H bonds where the carbon is part of a double bond (sp² C-H) appears at slightly higher frequencies (3100-3000 cm⁻¹) compared to the stretching of C-H bonds on the saturated sp³ hybridized carbon atoms (3000-2850 cm⁻¹). libretexts.orgpressbooks.pubvscht.cz

The carbon-carbon double bond (C=C) stretches within the cyclooctatriene ring give rise to absorption bands in the region of 1680-1600 cm⁻¹. libretexts.orgspectroscopyonline.com For the parent compound, 1,3,5-cyclooctatriene, characteristic IR signals are noted at 1635 cm⁻¹ and 1605 cm⁻¹. orgsyn.org The presence of the bromine atom on the adjacent saturated carbon is unlikely to significantly shift these C=C stretching frequencies.

A key indicator for the presence of the bromine atom is the C-Br stretching vibration. This absorption is typically found in the fingerprint region of the IR spectrum, generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.comwpmucdn.com Another characteristic band associated with the bromoalkane moiety is the C-H wagging vibration of the -CH₂-Br group, which is expected in the 1300-1150 cm⁻¹ range. vscht.czorgchemboulder.com

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkene (=C-H) | 3100 - 3000 | Medium |

| C-H Stretch | Alkane (-C-H) | 3000 - 2850 | Medium |

| C=C Stretch | Alkene | 1680 - 1600 | Medium to Weak |

| C-H Wag | Alkyl Halide (-CH₂Br) | 1300 - 1150 | Medium |

| C-Br Stretch | Alkyl Halide | 690 - 515 | Medium to Strong |

This table presents the expected IR absorption bands for this compound based on characteristic frequencies for its functional groups.

X-ray Diffraction for Solid-State Structure Determination

The 1,3,5-cyclooctatriene ring system is not planar and typically adopts a non-planar, tub-shaped conformation. mdpi.comoup.com This conformation minimizes steric strain within the eight-membered ring. Furthermore, 1,3,5-cyclooctatriene is known to exist in a temperature-dependent equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. orgsyn.orgsci-hub.se A single-crystal X-ray diffraction analysis would unambiguously confirm the dominant conformation of this compound in the solid state.

Such an analysis would precisely determine the position and orientation of the bromine substituent on the saturated carbon of the ring. It would reveal whether the bromine atom occupies an axial or equatorial position relative to the average plane of the carbon ring, a detail that has significant implications for the molecule's steric profile and reactivity. X-ray diffraction studies on related brominated organic compounds have been crucial for establishing their solid-state geometries and intermolecular interactions. wlu.caacs.org For instance, studies on brominated benzocyclooctatetraenes have confirmed their tub-shaped conformations and the specific arrangement of bromine atoms. acs.org

A complete X-ray crystallographic study of this compound would provide the following key structural parameters.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=C, C-H, C-Br). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-C-Br). |

| Torsion (Dihedral) Angles | The angles describing the conformation around a chemical bond, defining the tub shape. |

| Bromine Atom Position | The exact coordinates of the bromine atom, confirming its axial or equatorial orientation. |

This table outlines the fundamental data obtained from a single-crystal X-ray diffraction analysis, which would definitively characterize the solid-state structure of this compound.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The utility of 7-Bromo-1,3,5-cyclooctatriene as a synthetic intermediate is primarily centered on its ability to introduce the cyclooctatriene framework into larger, more complex molecules and to serve as a foundational building block for the construction of eight-membered ring systems. ontosight.aivulcanchem.com

Introduction of the Cyclooctatriene Motif into Complex Molecules

The cyclooctatriene ring system is present in a number of biologically active compounds and natural products. ontosight.ai this compound provides a direct route for incorporating this specific eight-membered ring motif. The bromine atom serves as a functional handle, allowing for a variety of coupling and substitution reactions to attach the cyclooctatriene unit to other molecular fragments. This approach is valuable in the synthesis of complex molecules where the cyclooctatriene substructure is a key feature. ontosight.ai

Building Block for Eight-Membered Ring Systems

Beyond the direct incorporation of the cyclooctatriene ring, this compound is a versatile starting material for the synthesis of a broader range of eight-membered carbocycles. vulcanchem.comacs.org The inherent reactivity of the triene system, coupled with the functional bromine atom, allows for a variety of ring-rearrangement and expansion strategies. These transformations enable the construction of diverse and highly functionalized eight-membered rings, which are important structural motifs in many natural products and pharmaceutically relevant molecules. acs.orgfree.fr

Strategies for Natural Product Total Synthesis

The unique reactivity of cyclooctatriene systems has been harnessed in elegant strategies for the total synthesis of complex natural products, most notably in the context of electrocyclization cascades.

Interception of Electrocyclization Cascades (e.g., Endiandric Acid Synthesis)

The biosynthesis of the endiandric acids involves a remarkable cascade of pericyclic reactions, including an 8π-electrocyclization followed by a 6π-electrocyclization and an intramolecular Diels-Alder reaction. nih.gov Synthetic chemists have been inspired by this biosynthetic pathway. A novel synthetic strategy involves intercepting this cascade at the cyclooctatriene stage. nih.gov Instead of starting with a linear tetraene to initiate the cascade, this approach utilizes a pre-formed cyclooctatriene derivative. nih.gov This strategy has been successfully applied to the total synthesis of endiandric acid J and beilcyclone A, demonstrating a short and efficient route to these complex natural products. nih.gov The use of a cyclooctatriene intermediate allows for a more controlled and direct entry into the key bicyclic systems. nih.gov

Construction of Bicyclo[4.2.0]octadiene Intermediates

The valence isomerization of 1,3,5-cyclooctatriene (B161208) to its bicyclo[4.2.0]octa-2,4-diene isomer is a well-established equilibrium. orgsyn.org This equilibrium can be strategically manipulated in organic synthesis. This compound and its derivatives can be used to generate bicyclo[4.2.0]octadiene intermediates, which are valuable building blocks in their own right. nih.govrsc.org These bicyclic structures can undergo a variety of further transformations, including cycloadditions and ring-opening reactions, to construct complex polycyclic frameworks. rsc.org For instance, a tandem Claisen rearrangement/6π-electrocyclization sequence starting from a cyclooctatriene derivative rapidly assembles an advanced bicyclo[4.2.0]octadiene aldehyde intermediate, which is a key step in a concise synthesis of endiandric acids. nih.gov

Development of New Synthetic Methodologies

The study of this compound and related compounds has contributed to the development of new synthetic methods. Research into its reactivity, including nucleophilic substitution and addition reactions, has expanded the toolbox of organic chemists. ontosight.ai For example, investigations into the acid-promoted electrocyclic ring-opening of bicyclo[4.2.0]octadiene systems, which are in equilibrium with cyclooctatrienes, have led to novel methods for constructing eight-membered rings under mild conditions. nih.gov These methodological advancements, driven by the exploration of fundamental reactivity, have broader implications for the synthesis of a wide range of cyclic and polycyclic compounds.

Future Research Directions and Unexplored Avenues

Expansion of Reaction Scope and Selectivity

Future investigations into 7-Bromo-1,3,5-cyclooctatriene are poised to broaden its utility in organic synthesis. A primary area of focus will be the diversification of nucleophilic substitution reactions at the C7 position. The presence of the bromine atom provides a handle for introducing a wide array of functional groups, yet the full extent of this potential has not been realized. ontosight.ai Systematic studies employing a broader range of soft and hard nucleophiles under various reaction conditions will be crucial to map out the reactivity and selectivity of this substrate.

Furthermore, the influence of the three double bonds within the eight-membered ring on the regioselectivity and stereoselectivity of these reactions warrants deeper investigation. ontosight.ai Research could explore how the conformational flexibility of the cyclooctatriene ring affects the accessibility of the C-Br bond and the stereochemical outcome of substitution reactions.

Another promising direction is the exploration of addition reactions across the double bonds. While the synthesis of this compound typically involves the bromination of 1,3,5-cyclooctatriene (B161208), the reverse process and other addition chemistries are less explored. ontosight.ai Investigating reactions such as hydrogenation, dihydroxylation, and epoxidation could lead to a diverse set of functionalized cyclooctane (B165968) derivatives with potential applications in various fields.

Asymmetric Synthesis and Chiral Induction with this compound

The development of asymmetric methodologies involving this compound represents a significant and largely untapped area of research. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, and this compound could serve as a valuable chiral building block. irbbarcelona.org

A key objective will be the development of enantioselective methods for the functionalization of the cyclooctatriene core. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the C7 position or across the double bonds. irbbarcelona.org For instance, transition-metal catalyzed cross-coupling reactions with chiral ligands could be employed to introduce substituents with high enantiomeric excess.

Moreover, this compound itself can be a precursor to chiral ligands. The synthesis of novel phosphine (B1218219) or amine-based ligands derived from the cyclooctatriene scaffold could lead to new catalysts for a variety of asymmetric transformations. The unique three-dimensional structure of the cyclooctatriene ring could impart specific steric and electronic properties to these ligands, potentially leading to high levels of stereocontrol in catalytic reactions.

Development of Novel Catalytic Transformations

The inherent reactivity of this compound makes it a compelling substrate for the development of new catalytic transformations. Its ability to participate in various reaction types, including cycloadditions and transition-metal mediated processes, opens the door to innovative synthetic strategies.

Future research could focus on utilizing this compound in metal-catalyzed cycloaddition reactions to construct complex polycyclic systems. pku.edu.cn For example, its participation in [4+2], [4+3], or other higher-order cycloadditions could provide efficient routes to novel molecular architectures. The bromine substituent could serve as a handle for subsequent functionalization or as a directing group to control the regioselectivity of the cycloaddition.

Additionally, the development of catalytic cycles that involve the oxidative addition of the C-Br bond to a low-valent metal center is a promising avenue. This could lead to the formation of organometallic intermediates that can participate in a variety of bond-forming reactions. For instance, coupling reactions with alkynes, alkenes, or other unsaturated partners could lead to the construction of complex carbon skeletons.

Advanced Materials Science Applications Based on this compound Scaffolds

The rigid and three-dimensional framework of the cyclooctatriene ring makes this compound an attractive building block for the synthesis of advanced materials. The ability to functionalize the scaffold at the C7 position and potentially at the double bonds allows for the tuning of its electronic and physical properties.

One area of exploration is the synthesis of novel polymers and oligomers incorporating the cyclooctatriene unit. The bromine atom can be converted to a variety of polymerizable groups, enabling the creation of materials with unique topologies and properties. These materials could find applications in areas such as organic electronics, gas storage, and sensing.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 7-Bromo-1,3,5-cyclooctatriene?

- Methodological Answer : Bromination of cyclooctatriene derivatives typically employs electrophilic substitution or radical-mediated pathways. For regioselective bromination, optimize reaction conditions (e.g., NBS in CCl₄ under UV light) and monitor purity using high-performance liquid chromatography (HLC) (>95% purity thresholds are standard ). Precedents from analogous brominated aromatics suggest controlling temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (DFT) for strained cyclic systems.

- GC-MS : Verify molecular ion peaks and fragmentation patterns, ensuring alignment with theoretical m/z values .

- Elemental Analysis : Confirm Br content (±0.3% deviation) to rule out incomplete substitution .

Q. What safety protocols are critical when handling brominated cyclooctatrienes?

- Methodological Answer : Follow OSHA guidelines for halogenated compounds:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store at 0–6°C to prevent decomposition, as noted for brominated phenylboronic acids .

- Neutralize waste with 10% sodium thiosulfate to mitigate oxidative hazards .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in observed vs. predicted reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Electrophilic Aromatic Substitution (EAS) : Compare activation energies for bromination at different positions to identify kinetic vs. thermodynamic control.

- Non-covalent Interactions : Use NCI plots to assess steric strain in the cyclooctatriene ring, which may explain unexpected regioselectivity .

- Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies address discrepancies in thermal stability data for brominated cyclic compounds?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.

- Controlled Kinetic Studies : Isolate intermediates via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) to identify degradation pathways .

- Cross-reference with analogous compounds (e.g., 4-Bromo-2-chlorophenylacetic acid stability protocols ).

Q. How can advanced microspectroscopic techniques elucidate surface adsorption behavior of this compound?

- Methodological Answer :

- AFM-IR : Map molecular vibrations on indoor/outdoor surfaces to study environmental interactions .

- ToF-SIMS : Profile degradation products on material interfaces (e.g., polymers, metals) under UV exposure.

- Compare with brominated dihydrobenzofuran adsorption studies .

Data Analysis & Interpretation

Q. What statistical approaches reconcile conflicting NMR integration ratios in brominated cyclooctatriene derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Assess coalescence temperatures to detect conformational exchange.

- Line Shape Analysis : Fit split peaks to quantify rotational barriers (e.g., ring puckering ).

- Validate with independent techniques (e.g., X-ray crystallography of stable analogs ).

Literature & Background Research

Q. How to conduct a systematic review of brominated cyclic compounds for hypothesis development?

- Methodological Answer :

- Database Searches : Use SciFinder with keywords (e.g., "brominated cyclooctatriene synthesis", "halogenated strain effects").

- Patent Mining : Extract synthetic routes from USPTO/EPO filings (e.g., CAS RN cross-referencing ).

- Critical Appraisal : Prioritize studies with rigorous purity validation (>97% HLC/GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.